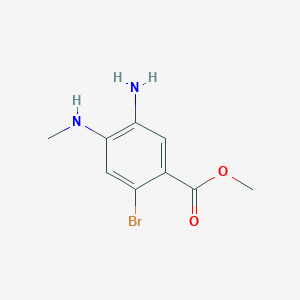

Methyl 5-amino-2-bromo-4-(methylamino)benzoate

Description

Methyl 5-amino-2-bromo-4-(methylamino)benzoate is an organic compound with a complex structure that includes both amino and bromo substituents on a benzoate ester

Properties

Molecular Formula |

C9H11BrN2O2 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

methyl 5-amino-2-bromo-4-(methylamino)benzoate |

InChI |

InChI=1S/C9H11BrN2O2/c1-12-8-4-6(10)5(3-7(8)11)9(13)14-2/h3-4,12H,11H2,1-2H3 |

InChI Key |

APOFPJCYZYUOJX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C(=C1)Br)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-bromo-4-(methylamino)benzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 5-amino-4-(methylamino)benzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-amino-2-bromo-4-(methylamino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-bromo-4-(methylamino)benzoate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the methylamino group.

Methyl 4-bromobenzoate: Contains a bromo group but lacks amino substituents.

2-Amino-5-methylbenzoic acid: Similar amino substitution but different functional groups.

Uniqueness

Methyl 5-amino-2-bromo-4-(methylamino)benzoate is unique due to the presence of both amino and bromo groups, along with a methylamino substituent.

Biological Activity

Methyl 5-amino-2-bromo-4-(methylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antifungal, and other pharmacological activities based on various studies and findings.

Chemical Structure and Synthesis

This compound can be synthesized through a series of reactions involving bromination and methylation of benzoic acid derivatives. The synthesis typically begins with methyl 2-amino-5-bromobenzoate, which undergoes further modifications to introduce the methylamino group at the para position.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with bromo and amino substitutions have shown activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| B. subtilis | 4.69 | |

| S. aureus | 5.64 | |

| P. aeruginosa | 13.40 |

These results suggest that the compound has potent activity against E. coli and moderate activity against other tested strains, which is promising for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has been reported to exhibit antifungal activity against several strains, including Candida albicans. The MIC values for antifungal activity are as follows:

| Compound | Fungus | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings indicate that the compound could be effective in treating fungal infections, particularly those caused by Candida species .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the presence of the bromo and amino groups enhances its interaction with bacterial cell membranes or metabolic pathways, leading to cell lysis or inhibition of growth .

Case Studies and Research Findings

- In vitro Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited a dose-dependent response in inhibiting bacterial growth, with significant effects observed at low concentrations.

- In vivo Efficacy : While in vitro results are promising, further research is necessary to evaluate the in vivo efficacy of this compound in animal models, particularly for its potential use in treating infections caused by resistant strains .

- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the amino and bromo groups significantly influence biological activity, suggesting pathways for optimizing efficacy through chemical alterations .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 5-amino-2-bromo-4-(methylamino)benzoate while preserving amine functionality?

- Methodological Answer : A multi-step approach is recommended:

Esterification : Start with 5-amino-4-(methylamino)benzoic acid, using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

Bromination : Employ electrophilic aromatic substitution (EAS) with Br₂ in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–5°C) to minimize over-bromination. The amino and methylamino groups act as ortho/para-directing groups, but steric hindrance may favor bromination at the 2-position .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>98% as per industry standards ).

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., methyl benzoates with bromo/amino substituents). For example, the methyl ester typically appears at δ ~3.8–4.0 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 288.997 (calculated for C₁₀H₁₂BrN₂O₂).

- X-ray Crystallography : If crystals are obtainable, this resolves regiochemistry ambiguities, as seen in structurally similar halogenated benzoates .

Advanced Research Questions

Q. How can competing regioselectivity during bromination be mitigated in polyfunctional aromatic systems?

- Methodological Answer :

- Directing Group Strategy : Protect the 5-amino group via acetylation prior to bromination to reduce its directing influence, as demonstrated in the synthesis of Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate . Deprotect afterward using NaOH/EtOH.

- Solvent and Catalyst Optimization : Use FeBr₃ in CHCl₃ to enhance para-selectivity. Evidence from brominated methylbenzoic acids (e.g., 3-Bromo-2-methylbenzoic acid) shows solvent polarity impacts substitution patterns .

Q. What mechanistic insights explain discrepancies in reported yields for Suzuki-Miyaura couplings involving brominated benzoates?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂, as ligand choice affects coupling efficiency. For example, triazine derivatives with bromo substituents achieved higher yields with Pd(dppf)Cl₂ .

- Byproduct Analysis : Use LC-MS to identify dehalogenation or homocoupling byproducts, common in electron-rich aryl bromides. Adjust reaction time and temperature to suppress side reactions.

Q. How does the steric and electronic profile of this compound influence its bioactivity in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare its antimicrobial activity against analogs lacking the methylamino group. For example, Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate showed enhanced anti-inflammatory activity due to halogen and ester groups .

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces, predicting binding affinity to targets like cyclooxygenase-2 (COX-2).

Data Contradiction Analysis

Q. Why do alternative bromination methods report conflicting ratios of 2-bromo vs. 4-bromo isomers?

- Resolution Strategy :

- Reaction Monitoring : Use in-situ IR spectroscopy to track Br₂ consumption. Faster consumption at lower temperatures may favor kinetic (2-bromo) over thermodynamic (4-bromo) products.

- Isomer Comparison : Reference CAS entries for 2-bromo- and 4-bromo-methylbenzoic acids (e.g., [6967-82-4] vs. [68837-59-2]), which exhibit distinct melting points and HPLC retention times .

Application-Oriented Questions

Q. What role does this compound play in constructing heterocyclic scaffolds?

- Methodological Answer :

- Triazine Coupling : Use it as a precursor in SNAr reactions with 1,3,5-triazines, as seen in the synthesis of Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate .

- Oxazole Formation : React with aldehydes under Huisgen conditions to form 1,3-oxazole derivatives, leveraging the bromo group for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.